molecular formula C14H18O9 B14473828 Acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)- CAS No. 68341-45-7

Acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-

Cat. No.: B14473828
CAS No.: 68341-45-7
M. Wt: 330.29 g/mol
InChI Key: HDPVIVKTCDNEKT-RGCYKPLRSA-N
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Description

This compound is characterized by the presence of a glucopyranosyl group attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, typically involves the glycosylation of phenoxyacetic acid with a suitable glucopyranosyl donor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process. For instance, the reaction may be carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, involves its interaction with specific molecular targets and pathways. The glucopyranosyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological molecules. The phenoxyacetic acid moiety can participate in various biochemical reactions, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    [4-(beta-D-glucopyranosyloxy)phenyl]acetic acid: This compound is structurally similar but lacks the phenoxy group.

    2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid: Another related compound with different substituents on the phenyl ring.

Uniqueness

Acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, is unique due to the presence of both the glucopyranosyl and phenoxyacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

68341-45-7

Molecular Formula

C14H18O9

Molecular Weight

330.29 g/mol

IUPAC Name

2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]acetic acid

InChI

InChI=1S/C14H18O9/c15-5-9-11(18)12(19)13(20)14(23-9)22-8-3-1-7(2-4-8)21-6-10(16)17/h1-4,9,11-15,18-20H,5-6H2,(H,16,17)/t9-,11-,12+,13-,14-/m1/s1

InChI Key

HDPVIVKTCDNEKT-RGCYKPLRSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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